Cas no 1804435-32-2 (4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile)
4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile
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- Inchi: 1S/C9H3F6IN2O/c10-8(11,12)6-3-5(16)4(1-2-17)7(18-6)19-9(13,14)15/h3H,1H2
- InChI Key: WOLJWINKCZSCCQ-UHFFFAOYSA-N
- SMILES: IC1C=C(C(F)(F)F)N=C(C=1CC#N)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 362
- XLogP3: 3.6
- Topological Polar Surface Area: 45.9
4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087008-1g |
4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile |
1804435-32-2 | 97% | 1g |
$1,504.90 | 2022-04-02 |
4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile
Comprehensive Overview of 4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1804435-32-2)
The compound 4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1804435-32-2) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring both trifluoromethoxy and trifluoromethyl groups, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its potential in drug discovery and crop protection formulations.
One of the key reasons for the growing interest in 4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile is its role in the development of fluorinated compounds, which are increasingly important in modern chemistry. Fluorination is a hot topic in the scientific community, as it enhances the metabolic stability and bioavailability of molecules. This compound’s iodo-substituted pyridine core also offers versatile reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings, which are critical for constructing complex molecular architectures.
In recent years, the demand for trifluoromethylated and trifluoromethoxylated compounds has surged, driven by their applications in medicinal chemistry and material science. The presence of these functional groups in CAS No. 1804435-32-2 aligns with current trends in the design of next-generation therapeutics, particularly in oncology and CNS disorders. Additionally, its acetonitrile moiety provides a handle for further derivatization, making it a versatile building block for researchers.
From an industrial perspective, 4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile is often explored for its potential in agrochemical innovation. The trifluoromethyl group is known to improve the pesticidal activity of compounds, and this molecule’s structural features make it a candidate for developing novel crop protection agents. As sustainability becomes a global priority, the agrochemical sector is actively seeking high-efficiency and low-environmental-impact solutions, where this compound could play a role.
The synthesis and handling of CAS No. 1804435-32-2 require expertise in organofluorine chemistry, a field that has gained prominence due to the unique properties of fluorine-containing molecules. Researchers often inquire about the stability, solubility, and reactivity of this compound, as these factors influence its utility in various applications. Its iodo substituent also makes it a valuable precursor for radiolabeling studies, which are essential in pharmacokinetic and imaging research.
In summary, 4-Iodo-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1804435-32-2) is a multifaceted compound with broad relevance in pharmaceutical, agrochemical, and material science research. Its structural attributes and functional groups align with current scientific trends, making it a subject of ongoing investigation. As the demand for fluorinated building blocks continues to rise, this compound is poised to remain a key player in advanced chemical synthesis.
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